2',3'-Dideoxyformycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

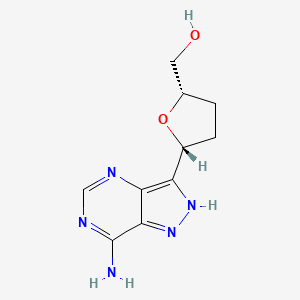

2',3'-Dideoxyformycin A, also known as this compound, is a useful research compound. Its molecular formula is C10H13N5O2 and its molecular weight is 235.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Overview

2',3'-Dideoxyformycin A is a nucleoside analog that has garnered attention for its potential applications in antiviral therapies, particularly against human immunodeficiency virus (HIV) and other viral infections. Its unique structural characteristics and biological properties make it a subject of interest in medicinal chemistry and pharmaceutical research.

Chemical Structure and Mechanism of Action

The chemical structure of this compound features a syn conformation around the glycosidic bond, stabilized by intramolecular hydrogen bonding. This conformation is crucial for its interaction with viral enzymes, although studies indicate that it may not be effective against HIV replication due to its structural limitations . The compound's mechanism of action involves inhibition of key enzymes such as purine nucleoside phosphorylase, which is essential for purine metabolism in cells. This inhibition can disrupt the replication cycle of certain viruses, including HIV .

Antiviral Applications

This compound has been explored for its antiviral properties, particularly in the context of HIV treatment. However, research indicates that while it demonstrates some level of antiviral activity, it is less effective compared to other nucleoside analogs like 2',3'-dideoxycytidine . The compound's efficacy is being studied in various formulations and combinations with other antiviral agents to enhance its therapeutic potential.

Case Studies

- HIV Replication Inhibition : In vitro studies have shown that this compound does not significantly reduce viral titers in syncytium inhibition assays, suggesting limited utility as a standalone treatment for HIV .

- Combination Therapy : Research is ongoing to evaluate the effectiveness of this compound when used in combination with other antiretroviral drugs. Such studies aim to identify synergistic effects that could improve overall treatment outcomes for HIV patients .

Drug Delivery Systems

Recent advancements in drug formulation have led to the development of nanoformulated versions of this compound. These formulations aim to enhance bioavailability and therapeutic efficacy by improving drug delivery to target tissues. For instance, long-acting nanoparticles have been created to encapsulate nucleoside reverse transcriptase inhibitors, potentially including this compound, which may offer sustained release and improved pharmacokinetic profiles .

Comparative Analysis with Other Nucleosides

To better understand the position of this compound within antiviral therapies, a comparative analysis with other nucleosides is essential. The following table summarizes key features and applications:

| Compound | Mechanism of Action | Efficacy Against HIV | Notable Applications |

|---|---|---|---|

| This compound | Inhibition of purine metabolism | Limited | Potential use in combination therapy |

| 2',3'-Dideoxycytidine | Inhibition of reverse transcriptase | High | Standard treatment for HIV |

| 2',3'-Didehydrothymidine | Inhibition of reverse transcriptase | Moderate | Investigated for HIV therapy |

Propiedades

Número CAS |

40627-17-6 |

|---|---|

Fórmula molecular |

C10H13N5O2 |

Peso molecular |

235.24 g/mol |

Nombre IUPAC |

[(2S,5R)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)oxolan-2-yl]methanol |

InChI |

InChI=1S/C10H13N5O2/c11-10-9-8(12-4-13-10)7(14-15-9)6-2-1-5(3-16)17-6/h4-6,16H,1-3H2,(H,14,15)(H2,11,12,13)/t5-,6+/m0/s1 |

Clave InChI |

ARFBRHSSFJEBBM-NTSWFWBYSA-N |

SMILES |

C1CC(OC1CO)C2=C3C(=NN2)C(=NC=N3)N |

SMILES isomérico |

C1C[C@@H](O[C@@H]1CO)C2=C3C(=NN2)C(=NC=N3)N |

SMILES canónico |

C1CC(OC1CO)C2=C3C(=NN2)C(=NC=N3)N |

Key on ui other cas no. |

40627-17-6 |

Sinónimos |

2',3'-dideoxyformycin A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.